Zafirlukast m-Tolyl Isomer-d7 Zafirlukast m-Tolyl Isomer-d7
Brand Name: Vulcanchem
CAS No.: 1794760-52-3
VCID: VC0136692
InChI:
SMILES:
Molecular Formula: C₃₁H₂₆D₇N₃O₆S
Molecular Weight: 582.72

Zafirlukast m-Tolyl Isomer-d7

CAS No.: 1794760-52-3

Cat. No.: VC0136692

Molecular Formula: C₃₁H₂₆D₇N₃O₆S

Molecular Weight: 582.72

* For research use only. Not for human or veterinary use.

Zafirlukast m-Tolyl Isomer-d7 - 1794760-52-3

Specification

CAS No. 1794760-52-3
Molecular Formula C₃₁H₂₆D₇N₃O₆S
Molecular Weight 582.72

Introduction

Chemical Identity and Structural Characteristics

Zafirlukast m-Tolyl Isomer-d7 is a deuterated variant of the traditional Zafirlukast compound, specifically modified at the meta position of the tolyl ring. The compound is officially registered with CAS number 1794760-52-3 and represents an important tool in pharmaceutical research . The "d7" designation in the compound's name indicates that seven hydrogen atoms in the original molecule have been replaced with deuterium atoms, which significantly alters its pharmacokinetic properties while maintaining the pharmacological activity of the parent compound .

The complete IUPAC name for this compound is cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate . This complex nomenclature precisely identifies the locations of deuterium substitution within the molecular structure. The compound has several synonyms in research literature, including HY-131472S1 and CS-0200823, which may be encountered in various scientific databases and literature .

Molecular Structure and Formula

The molecular formula of Zafirlukast m-Tolyl Isomer-d7 is C₃₁H₂₆D₇N₃O₆S, clearly indicating the presence of seven deuterium atoms . This substitution pattern is strategically designed to enhance the compound's stability and utility in research applications without compromising its pharmacological properties. The molecular weight is precisely calculated at 582.72 g/mol, slightly higher than its non-deuterated counterpart due to the atomic mass difference between hydrogen and deuterium .

Physical and Chemical Properties

The physical and chemical properties of Zafirlukast m-Tolyl Isomer-d7 are critical for understanding its behavior in biological systems and its applications in research. The following table summarizes the key properties of this compound:

PropertyValueSource
Molecular Weight582.72 g/mol
XLogP3-AA5.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count9
Exact Mass582.25294418 Da
Topological Polar Surface Area124 Ų
Complexity1010
Isotope Atom Count7

These properties collectively influence the compound's solubility, permeability, and interaction with biological systems. The relatively high XLogP3-AA value of 5.5 suggests significant lipophilicity, which can affect its distribution in biological compartments . The presence of two hydrogen bond donors and six hydrogen bond acceptors indicates moderate potential for forming hydrogen bonds with target proteins and receptors .

Synthesis and Development Approaches

The synthesis of Zafirlukast m-Tolyl Isomer-d7 represents a sophisticated application of modern organic chemistry techniques. While specific synthetic routes may vary, the general approach involves the incorporation of deuterium atoms at strategic positions in the molecular framework. This process typically requires specialized deuterated reagents and carefully controlled reaction conditions to ensure precise deuterium incorporation.

The synthesis pathway often includes oxidative cyclization, which allows for the construction of complex molecular frameworks while minimizing the use of protective groups. The deuterated form is synthesized using similar methods to the non-deuterated compound but incorporates deuterium sources at specific steps in the synthetic sequence. The exact synthetic details, including yields and reaction conditions, are often proprietary information held by pharmaceutical companies and specialized chemical suppliers.

Research Applications and Utility

Zafirlukast m-Tolyl Isomer-d7 serves as a valuable tool in various research applications, particularly in pharmaceutical development and pharmacokinetic studies. Its deuterated nature makes it especially useful for investigating drug metabolism, absorption, distribution, and excretion processes.

Pharmacokinetic and Metabolic Studies

One of the primary applications of Zafirlukast m-Tolyl Isomer-d7 is in pharmacokinetic studies where it serves as an internal standard or tracer compound. The deuterium labeling allows researchers to distinguish between the deuterated compound and the non-deuterated analogs using mass spectrometry, facilitating precise quantification and tracking in complex biological matrices. This capability is particularly valuable in:

  • Metabolite identification studies

  • Bioavailability assessments

  • Drug-drug interaction investigations

  • Absolute quantification in biological samples

Structure-Activity Relationship Studies

Researchers utilize Zafirlukast m-Tolyl Isomer-d7 in structure-activity relationship (SAR) studies to understand how specific structural modifications affect pharmacological activity. The deuterated compound provides insights into the importance of particular hydrogen atoms for metabolic stability and biological activity. These studies contribute to the development of improved leukotriene receptor antagonists with enhanced efficacy and pharmacokinetic profiles.

Comparative Analysis with Non-deuterated Analogs

The structural similarity between Zafirlukast m-Tolyl Isomer-d7 and its non-deuterated counterpart enables meaningful comparisons of their respective properties and behaviors in biological systems. The non-deuterated Zafirlukast m-Tolyl Isomer has a molecular weight of 575.7 g/mol, compared to 582.72 g/mol for the deuterated version . This difference reflects the additional mass contributed by the seven deuterium atoms, which each weigh approximately 1 amu more than hydrogen.

The following table compares key properties of Zafirlukast m-Tolyl Isomer-d7 with its non-deuterated counterpart:

PropertyZafirlukast m-Tolyl IsomerZafirlukast m-Tolyl Isomer-d7
Molecular FormulaC₃₁H₃₃N₃O₆SC₃₁H₂₆D₇N₃O₆S
Molecular Weight575.7 g/mol582.72 g/mol
CAS Number1159195-69-31794760-52-3
PubChem CID4263311271753008
Creation Date2009-07-152013-11-01
Last Modified2025-04-052025-04-05

This comparison illustrates the structural relationship between the two compounds while highlighting the specific modifications introduced through deuteration .

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